
3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid
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Overview
Description
3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid is an organic compound that features both chlorine and fluorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of a hydroxybenzoic acid derivative, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group of the benzoic acid, converting it to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This mechanism is of particular interest in the development of new therapeutic agents .
Comparison with Similar Compounds
- 2-Chloro-5-fluorobenzoic acid
- 3-Chloro-4-hydroxybenzoic acid
- 2-Fluoro-5-hydroxybenzoic acid
Comparison: 3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and selectivity in various applications .
Properties
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-12-2-1-10(16)6-11(12)7-3-8(13(17)18)5-9(15)4-7/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPMTYNOISQAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690480 |
Source
|
Record name | 2'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-36-4 |
Source
|
Record name | 2'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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